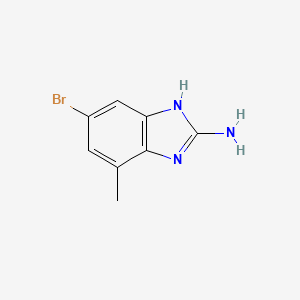

6-Bromo-4-methyl-1H-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

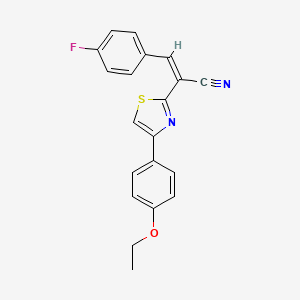

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a chemical compound with the molecular weight of 226.08 . It is a powder at room temperature . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzo[d]imidazol-2-amine .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 6-Bromo-4-methyl-1H-benzimidazol-2-amine, has been a topic of interest in recent years . Various methods have been developed, such as the one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methyl-1H-benzimidazol-2-amine consists of a benzimidazole core with a bromine atom at the 6th position and a methyl group at the 4th position . The InChI code for this compound is 1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) .Chemical Reactions Analysis

Benzimidazole derivatives, including 6-Bromo-4-methyl-1H-benzimidazol-2-amine, have been involved in various chemical reactions . For instance, they have been used in the direct C-H bond arylation of (benz)imidazoles with (hetero)aryl chlorides . They have also been involved in a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide .Physical And Chemical Properties Analysis

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a powder at room temperature . It has a molecular weight of 226.08 . It is stored at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a valuable scaffold for designing novel pharmaceuticals. Researchers explore its potential as a starting point for developing new drugs due to its structural features. By modifying substituents on the benzimidazole ring, scientists can create derivatives with enhanced bioactivity. These derivatives may target specific enzymes, receptors, or pathways implicated in diseases such as cancer, infectious diseases, or neurological disorders .

Antitumor Agents

The benzimidazole core has demonstrated antitumor activity. Researchers have synthesized derivatives of 6-Bromo-4-methyl-1H-benzimidazol-2-amine and evaluated their efficacy against various cancer cell lines. These studies aim to identify compounds with improved selectivity and potency. The results contribute to the development of potential chemotherapeutic agents .

Antifungal Compounds

Benzimidazole derivatives exhibit antifungal properties. Researchers investigate the effectiveness of 6-Bromo-4-methyl-1H-benzimidazol-2-amine and its analogs against fungal pathogens. These compounds may serve as leads for developing antifungal drugs to combat infections caused by yeasts and molds .

Coordination Chemistry

The bromine atom in 6-Bromo-4-methyl-1H-benzimidazol-2-amine allows it to form coordination complexes with transition metal ions. These complexes find applications in catalysis, material science, and bioinorganic chemistry. Researchers explore ligand design using benzimidazole derivatives to tailor specific properties for desired applications .

Fluorescent Probes and Imaging Agents

Benzimidazole-based compounds often exhibit fluorescence properties. Researchers functionalize 6-Bromo-4-methyl-1H-benzimidazol-2-amine to create fluorescent probes. These probes can selectively bind to biological targets (such as proteins or nucleic acids) and enable visualization in cellular imaging studies. Their use extends to diagnostics and drug delivery systems .

Organic Synthesis

6-Bromo-4-methyl-1H-benzimidazol-2-amine serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules by introducing additional functional groups. The bromine substituent provides a handle for further derivatization, allowing access to diverse chemical space for drug discovery and other applications .

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological activities, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Safety and Hazards

The safety information for 6-Bromo-4-methyl-1H-benzimidazol-2-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXFZLGBGYXXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1H-benzimidazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835666.png)

![5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B2835667.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)

![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)

![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2835684.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)

![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)